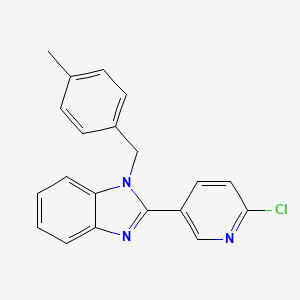

2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(6-chloropyridin-3-yl)-1-[(4-methylphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3/c1-14-6-8-15(9-7-14)13-24-18-5-3-2-4-17(18)23-20(24)16-10-11-19(21)22-12-16/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGYAYRHUBFXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole , identified by CAS number 337920-61-3 , is a member of the benzimidazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a chlorinated pyridine ring and a methyl-substituted benzyl group, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzimidazole moiety is known to inhibit microtubule formation in eukaryotic cells, which is crucial for cell division. This inhibition can lead to antiproliferative effects in cancer cells. Additionally, the presence of the chlorinated pyridine may enhance binding affinity to specific enzymes or receptors, potentially increasing its efficacy as a therapeutic agent .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains. A comparative study indicated that similar compounds showed good antimicrobial activity against Gram-positive bacteria .

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest. In vitro studies have reported that certain derivatives can effectively inhibit the proliferation of cancer cell lines .

Other Biological Activities

Benzimidazole compounds are also noted for their:

- Antiviral : Potential against viral infections.

- Antiparasitic : Effective against nematodes and other parasites.

- Anti-inflammatory : Reduction in inflammation markers in various models .

Case Studies and Research Findings

A selection of studies provides insight into the biological activity of this compound:

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes that modifications at specific positions on the benzimidazole nucleus significantly influence biological activity. Compounds with substitutions at the 1-, 2-, or 5-positions often exhibit enhanced pharmacological profiles compared to their unsubstituted counterparts .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound differs from analogs in substituent patterns, which critically influence physicochemical properties and applications. Key comparisons include:

Key Observations :

Physical Properties

- Melting/Boiling Points : Chlorinated compounds (e.g., ) exhibit higher melting points (>300°C) due to increased molecular symmetry and intermolecular halogen bonding.

- Lipophilicity : The target compound’s LogP (estimated ~3.5) is lower than dichlorinated analogs (LogP ~4.5–5.0 in ), impacting bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare benzimidazole derivatives like 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole?

- Methodological Answer : Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carbonyl-containing compounds (aldehydes or carboxylic acids) under acidic or oxidative conditions. For example:

- Catalytic methods : Lanthanum chloride (LaCl₃) enables a one-pot synthesis by facilitating cyclization at mild temperatures (70–80°C), yielding derivatives with >85% efficiency .

- Oxidative cyclodehydrogenation : Schiff bases derived from aldehydes and o-phenylenediamine undergo oxidative cyclization using catalysts like MnO₂ or air as an oxidant .

- Optimization : Solvent selection (e.g., ethanol vs. DMF) and catalyst loading (e.g., trimethylsilyl chloride) significantly impact reaction yields and purity .

Q. How is structural characterization of benzimidazole derivatives performed to confirm regiochemistry and purity?

- Methodological Answer : Multi-technique validation is critical:

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridinyl or benzyl groups) and confirms aromatic proton environments . IR spectroscopy detects functional groups like C=N (1600–1650 cm⁻¹) .

- X-ray crystallography : Resolves bond angles and dihedral angles between fused rings (e.g., pyridine-benzimidazole systems), as demonstrated for related fluorobenzothiazole derivatives .

- Elemental analysis : Matches calculated vs. experimental C/H/N percentages to validate purity (e.g., deviations <0.4%) .

Q. What biological assays are used to evaluate the pharmacological potential of benzimidazole derivatives?

- Methodological Answer :

- Analgesic activity : Acetic acid-induced writhing tests in mice (e.g., 50 mg/kg doses reducing writhing by >80% compared to diclofenac) .

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values <10 µg/mL for potent derivatives) .

- Antitumor activity : MTT assays against cancer cell lines (e.g., MDA-MB-231), with IC₅₀ values benchmarked against reference drugs like camptothecin .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of benzimidazole derivatives with therapeutic targets like EGFR?

- Methodological Answer :

- Protein preparation : Retrieve EGFR-TK crystal structure (PDB ID: 1M17) and prepare for docking using tools like AutoDock Vina .

- Ligand optimization : Minimize energy of the benzimidazole derivative using Gaussian09 with B3LYP/6-31G* basis set .

- Binding mode analysis : Compare docking poses (e.g., π-π stacking with Phe723 or hydrogen bonding with Thr766) to reference inhibitors like erlotinib. Validate with MD simulations .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions for benzimidazole derivatives?

- Methodological Answer :

- Cross-validation : Use QSAR models (e.g., 2D descriptors like logP, topological polar surface area) to correlate predicted vs. experimental IC₅₀ values (R² >0.7 required) .

- Experimental replication : Repeat assays under standardized conditions (e.g., MTT protocols with controlled cell passage numbers) to minimize variability .

- Meta-analysis : Compare results across studies (e.g., discrepancies in antioxidant IC₅₀ values may arise from DPPH assay incubation times) .

Q. How does the stability of benzimidazole derivatives under varying pH and temperature conditions influence their pharmacological profiles?

- Methodological Answer :

- Accelerated stability testing : Incubate derivatives at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Imidazolium salts show higher hydrolytic stability than free bases .

- pH-dependent studies : Assess solubility and degradation kinetics in buffers (pH 1–7.4). Derivatives with electron-withdrawing groups (e.g., Cl) exhibit enhanced stability in acidic media .

Q. What analytical techniques are critical for detecting side products in benzimidazole synthesis?

- Methodological Answer :

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) separates unreacted aldehydes or dimerized byproducts .

- Mass spectrometry : High-resolution ESI-MS identifies side products (e.g., m/z corresponding to Schiff base intermediates) .

- TLC monitoring : Use silica gel plates (ethyl acetate/hexane) to track reaction progress and optimize quenching times .

Q. How can QSAR models guide the design of benzimidazole derivatives with enhanced bioactivity?

- Methodological Answer :

- Descriptor selection : Use 2D-QSAR with topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters. For example, higher hydrophobicity (clogP >3) correlates with improved antitumor activity .

- Model validation : Apply leave-one-out cross-validation (LOO-CV) to ensure robustness (q² >0.5). External validation with newly synthesized derivatives is mandatory .

- Scaffold optimization : Introduce substituents at the 2-position (e.g., pyridinyl groups) to enhance target binding, as seen in EGFR inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.